N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c22-26(23,17-7-1-4-14-5-2-10-20-19(14)17)21-18(16-6-3-13-25-16)15-8-11-24-12-9-15/h1-7,10,13,15,18,21H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNLNUUYCKLPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a quinoline derivative and a thiophene derivative, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoline-8-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline and thiophene rings can interact with biological membranes and proteins. These interactions can lead to various biological effects, such as enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Quinoline-8-sulfonamide Derivatives
Research Implications and Gaps
- Target Compound : The oxane-thiophene substituent may enhance binding to hydrophobic targets (e.g., kinases or GPCRs) compared to pyridyl or thiazole analogs.
- Unanswered Questions : Direct data on the target compound’s solubility, stability, and biological activity are lacking. Computational studies (e.g., density-functional theory as in ) could predict its electronic properties and reactivity.
- Crystallography : Tools like SHELX could resolve its crystal structure, aiding in polymorph screening and formulation development.
Biological Activity
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoline-8-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinoline sulfonamide class, characterized by a quinoline ring attached to a sulfonamide group. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation.
Anticancer Activity
Quinoline derivatives, including this compound, have shown significant anticancer properties. Research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Tubulin polymerization inhibition |
| Combretastatin A-4 derivative | HeLa | 0.010 | G2/M phase arrest and apoptosis |
| Quinoline-based analogs | HCT-116 | 0.042 | Induction of oxidative stress |
Note: TBD = To Be Determined; data from related studies indicate potential for similar activity.
The mechanisms through which this compound exerts its biological effects include:
- Tubulin Polymerization Inhibition : Similar quinoline derivatives have been shown to bind to tubulin, preventing its polymerization and disrupting mitotic spindle formation.
- Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production.
- Antiproliferative Effects : Studies suggest that these compounds can effectively inhibit the proliferation of various cancer cell lines.
Case Studies
Several studies have explored the biological activity of quinoline sulfonamides:
- Study on Anticancer Efficacy : A study demonstrated that a related quinoline derivative significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value indicating high potency. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
- Mechanistic Insights : Another investigation into quinoline-based compounds revealed their potential as inhibitors of proteasome activity, which is crucial for cancer cell survival. These findings suggest that this compound could similarly affect proteasome function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
